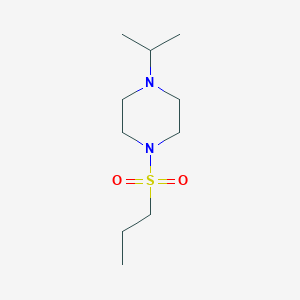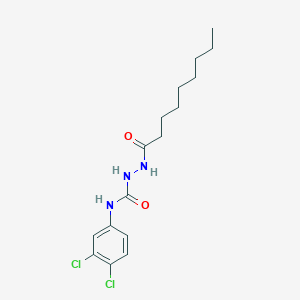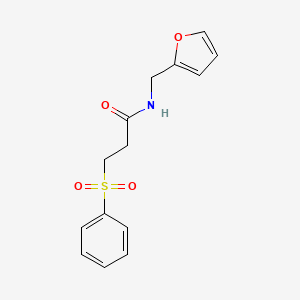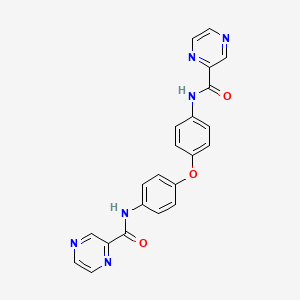![molecular formula C18H12ClN3O4 B10891744 2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10891744.png)
2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzoic acid moiety, a furyl ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid typically involves multiple steps:
Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as furfural and an amine.
Hydrazone Formation: The hydrazone linkage is formed by reacting the furyl aldehyde with hydrazine or a hydrazine derivative under acidic or basic conditions.
Coupling with Benzoic Acid Derivative: The final step involves coupling the hydrazone intermediate with a chlorinated benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorinated benzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the furyl and benzoic acid moieties.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the compound’s aromatic rings can engage in π-π stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid
- 2-Chloro-4-(5-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid
- 2-Chloro-4-(5-{[(E)-2-(4-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid
Uniqueness
The uniqueness of 2-chloro-4-(5-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}-2-furyl)benzoic acid lies in its specific substitution pattern and the presence of the 3-pyridylcarbonyl group. This particular arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12ClN3O4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-chloro-4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H12ClN3O4/c19-15-8-11(3-5-14(15)18(24)25)16-6-4-13(26-16)10-21-22-17(23)12-2-1-7-20-9-12/h1-10H,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
APWGGMXGNGUZNK-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10891669.png)
![4,4'-[Sulfonylbis(benzene-4,1-diyloxy)]dibenzene-1,2-dicarbonitrile](/img/structure/B10891674.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891678.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B10891684.png)
![(2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10891686.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)

![11-(difluoromethyl)-5-(2-methoxydibenzofuran-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10891709.png)

![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)

